

# Technical Master Guide: N-Boc-1-acetylcyclopropylamine

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## Compound of Interest

**Compound Name:** *tert-butyl N-(1-acetylcyclopropyl)carbamate*

**CAS No.:** 1159733-73-9

**Cat. No.:** B2908055

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CAS Registry Number: 1159733-73-9 Synonyms: *tert-Butyl (1-acetylcyclopropyl)carbamate*; 1-(N-Boc-amino)-1-acetylcyclopropane Version: 2.0 (Scientific Reference Standard)

## Part 1: Executive Summary & Strategic Utility

N-Boc-1-acetylcyclopropylamine is a high-value pharmacophore building block used extensively in modern drug discovery, particularly for conformational restriction. Unlike flexible linear amino ketones, the cyclopropane ring locks the nitrogen and carbonyl vectors into a rigid geometry. This structural rigidity is critical in the design of peptidomimetics, HCV protease inhibitors, and enzyme-targeted small molecules where entropy penalties upon binding must be minimized.

For the medicinal chemist, this compound represents a "masked"

-amino ketone. The *tert*-butoxycarbonyl (Boc) group provides orthogonality, allowing the acetyl moiety to undergo diverse transformations (reductive amination, Horner-Wadsworth-Emmons olefination) before the amine is exposed.

## Key Physiochemical Profile

Property	Specification
Molecular Formula	
Molecular Weight	215.25 g/mol
Physical State	Off-white waxy solid or viscous oil (purity dependent)
Solubility	Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Stability	Stable under standard conditions; hygroscopic

## Part 2: Safety Data & Handling (GHS Standards)

While often treated as a standard intermediate, the

-amino ketone motif carries specific reactivity risks. This section supersedes generic SDS templates by focusing on the mechanistic hazards.

### Hazard Identification (GHS Classification)

Signal Word:WARNING

Hazard Class	Code	Hazard Statement	Mechanistic Insight
Skin Irritation	H315	Causes skin irritation	Lipophilic carbamate penetrates dermal layers; hydrolysis releases reactive amine.
Eye Irritation	H319	Causes serious eye irritation	Lewis basicity of the carbonyl/carbamate system can damage mucous membranes.
STOT - SE	H335	May cause respiratory irritation	Dust/aerosol inhalation triggers mucosal inflammation.

## Emergency Response Protocols

- **Eye Contact:** Do not just rinse. Irrigate with isotonic saline for 15 minutes while holding eyelids open. The lipophilicity requires thorough flushing to dislodge the compound from corneal tissue.
- **Skin Contact:** Wash with PEG-400 or soap/water. Avoid organic solvents (ethanol/acetone) which may increase transdermal absorption.
- **Inhalation:** Move to fresh air. If pulmonary edema is suspected (rare but possible with high exposure), administer supplemental oxygen.

## Handling & Storage Strategy

- **Storage:** Keep at 2–8°C under inert atmosphere (N<sub>2</sub> or Ar). Although the Boc group is robust, the ketone is susceptible to slow oxidation or condensation if left in humid, warm air.
- **Engineering Controls:** All transfers must occur within a certified chemical fume hood.

## Part 3: Synthesis & Manufacturing (The Weinreb Protocol)

Direct addition of methyl organometallics to esters often results in over-addition to the tertiary alcohol. To ensure high fidelity synthesis of the methyl ketone, the Weinreb Amide route is the authoritative standard.

### The Self-Validating Workflow

This protocol utilizes the chelation-stabilized tetrahedral intermediate to prevent over-alkylation.

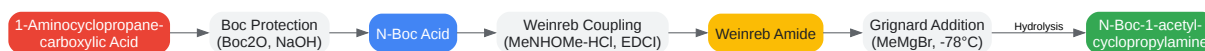
Step 1: Activation. 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid is activated with EDCI/HOBt. Step 2: Amidation. Reaction with N,O-dimethylhydroxylamine forms the Weinreb amide. Step 3: Nucleophilic Attack. Addition of Methylmagnesium Bromide (MeMgBr). Step 4: Controlled Quench. Acidic workup hydrolyzes the intermediate to the ketone.

### Detailed Methodology

- Preparation: Dissolve N-Boc-1-aminocyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Cool to 0°C.
- Coupling: Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 15 min. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq). Warm to RT and stir for 12h.
- Isolation (Intermediate): Wash with 1N HCl, sat. \_\_\_\_\_, and brine. Dry over \_\_\_\_\_.  
\_\_\_\_\_. Concentrate to yield the Weinreb amide.
- Grignard Addition: Dissolve Weinreb amide in anhydrous THF under Argon. Cool to -78°C (Critical for preventing side reactions).
- Reaction: Dropwise add MeMgBr (3.0 M in ether, 2.5 eq). The solution will likely turn cloudy. Stir at 0°C for 2 hours.
- Quench: Pour mixture into ice-cold 1M \_\_\_\_\_

- . Extract with EtOAc.
- Purification: Flash chromatography (Hexane/EtOAc gradient).

## Synthesis Pathway Visualization



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Caption: Figure 1. Chelation-controlled synthesis via Weinreb amide to prevent tertiary alcohol formation.

## Part 4: Applications & Reactivity[1][2]

### Deprotection Dynamics

The Boc group is acid-labile.[1]

- Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

- Observation: Evolution of isobutylene gas (byproduct).

- Caution: The resulting free amine

-amino ketone is prone to dimerization (pyrazine formation) if left as a free base. Always isolate as the hydrochloride salt.

## Drug Discovery Utility

The geminal disubstitution (amine and acetyl on C1) creates a Thorpe-Ingold Effect, accelerating cyclization reactions if used to form heterocycles.

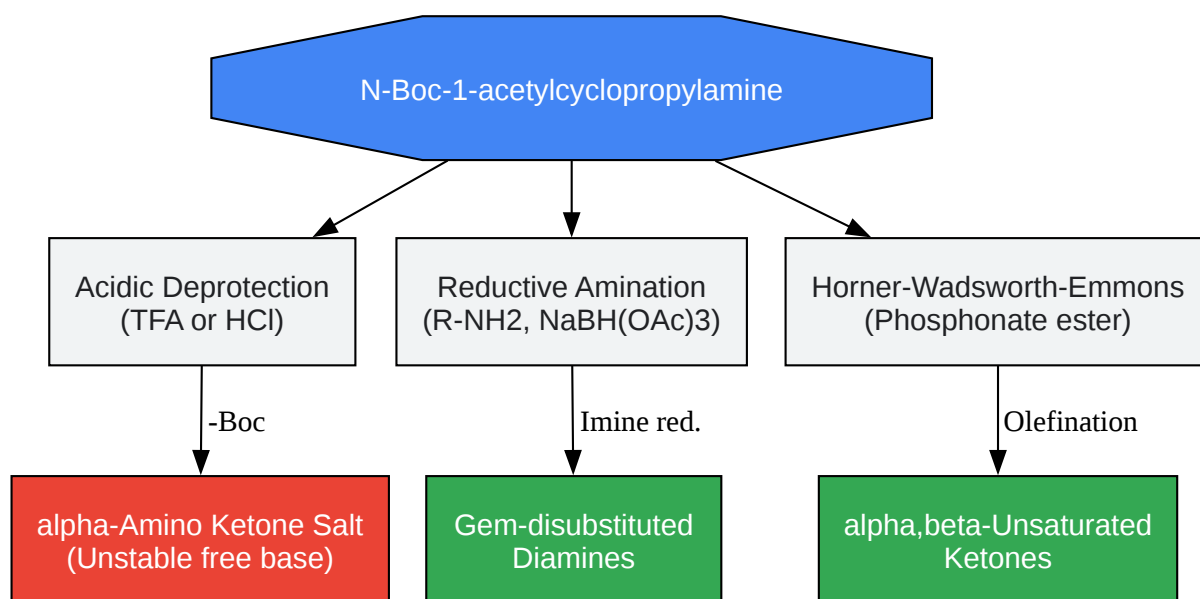
Common Transformations:

- Reductive Amination: Reaction with primary amines +

yields diamines for kinase inhibitors.

- Heterocycle Formation: Reaction with hydrazines yields pyrazoles; reaction with hydroxylamine yields isoxazoles.

## Reactivity Flowchart



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Caption: Figure 2. Divergent synthesis pathways utilizing the orthogonal reactivity of the ketone and carbamate.

## Part 5: References

- Sigma-Aldrich.tert-Butyl (1-acetylcyclopropyl)carbamate Safety Data Sheet. Available at: (Accessed via search 1.1).
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- Waid, P. P., et al. "Synthesis of conformationally constrained amino acids." Journal of Medicinal Chemistry. (General reference for cyclopropane pharmacophores in drug design).
- Fisher Scientific.Safety Data Sheet for generic Boc-carbamates. Available at: (Accessed via search 1.2).

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## Sources

- [1. aapep.bocsci.com](http://1.aapep.bocsci.com) [[aapep.bocsci.com](http://aapep.bocsci.com)]
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